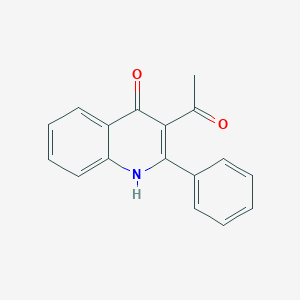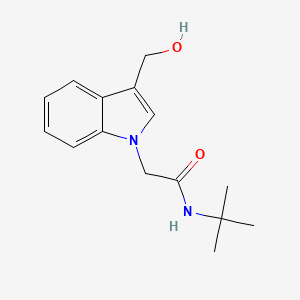
3-(3-Bromo-1H-indol-1-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-1H-indol-1-YL)propanoic acid is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a bromine atom attached to the indole ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-1H-indol-1-YL)propanoic acid typically involves the bromination of indole derivatives followed by a series of chemical reactions to introduce the propanoic acid moiety. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of acetic acid. The reaction conditions often require careful control of temperature and reaction time to ensure selective bromination at the desired position on the indole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and purification techniques can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-1H-indol-1-YL)propanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted indole derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
3-(3-Bromo-1H-indol-1-YL)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-1H-indol-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom on the indole ring can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one: Another indole derivative with a bromine atom, known for its COX-1 and COX-2 inhibitory activity.
3-(5-Methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one: An indole derivative with a methoxy group, also known for its biological activities.
Uniqueness
3-(3-Bromo-1H-indol-1-YL)propanoic acid is unique due to the specific position of the bromine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
CAS No. |
953721-14-7 |
|---|---|
Molecular Formula |
C11H10BrNO2 |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
3-(3-bromoindol-1-yl)propanoic acid |
InChI |
InChI=1S/C11H10BrNO2/c12-9-7-13(6-5-11(14)15)10-4-2-1-3-8(9)10/h1-4,7H,5-6H2,(H,14,15) |
InChI Key |
OVZVQVMSNAQSPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-3h-imidazo[4,5-f]quinoline](/img/structure/B11854253.png)
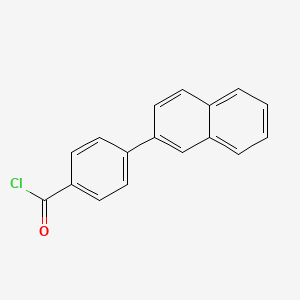

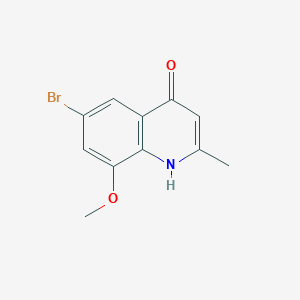

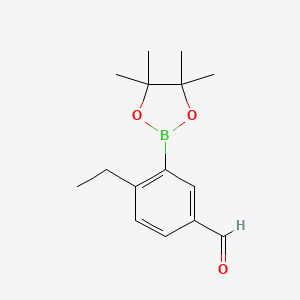
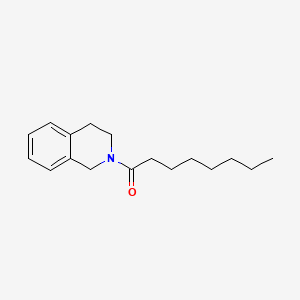
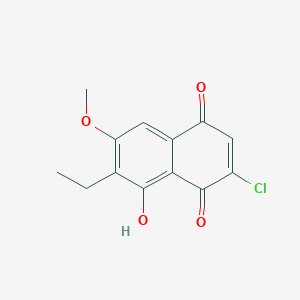

![3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one](/img/structure/B11854336.png)

![4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro-](/img/structure/B11854347.png)
